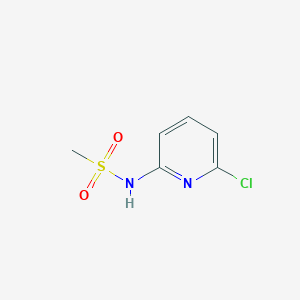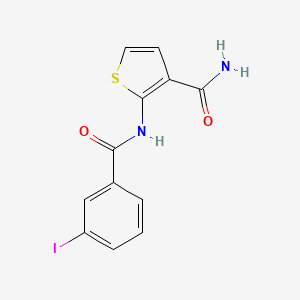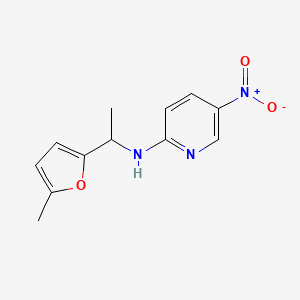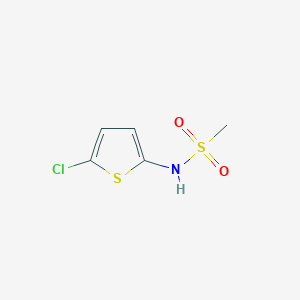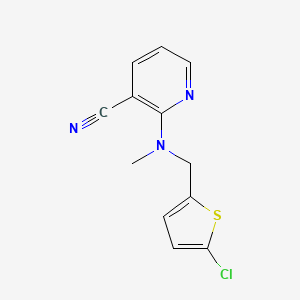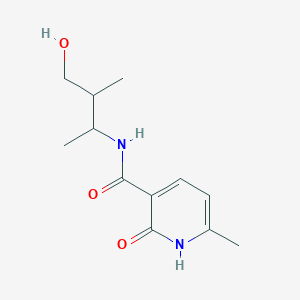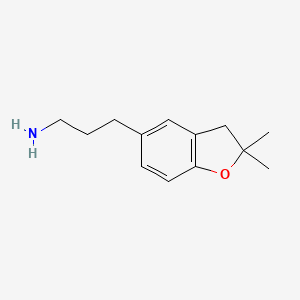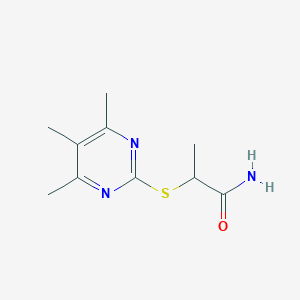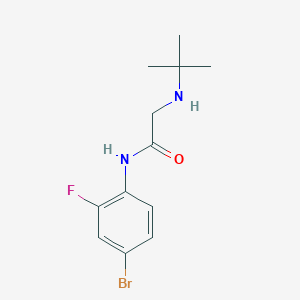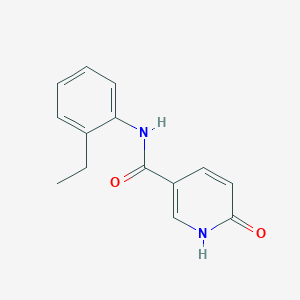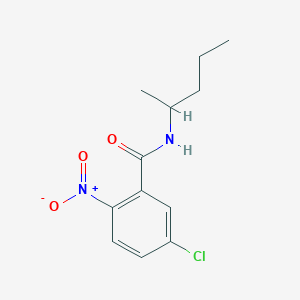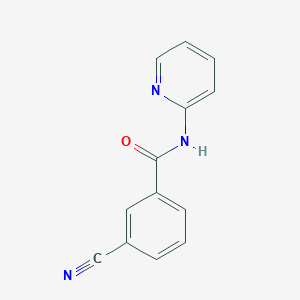
3-cyano-N-(pyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) attached to the benzamide moiety and a pyridin-2-yl group attached to the nitrogen atom of the benzamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve the use of bimetallic metal-organic frameworks as catalysts. For example, a bimetallic metal-organic framework material generated by bridging iron (III) cations and nickel (II) cations with 1,4-benzenedicarboxylic anions can be used to catalyze the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . This method offers good efficiency and recyclability, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-cyano-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives.
科学研究应用
3-cyano-N-(pyridin-2-yl)benzamide has several scientific research applications:
作用机制
The mechanism of action of 3-cyano-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2), which is involved in the regulation of immune responses . By binding to this receptor, the compound can inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.
相似化合物的比较
3-cyano-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)benzamide: Lacks the cyano group, which may affect its reactivity and biological activity.
3-cyano-N-(prop-2-en-1-yl)benzamide: Contains a different substituent on the nitrogen atom, leading to variations in its chemical and biological properties.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and are structurally related to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C13H9N3O |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
3-cyano-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-4-3-5-11(8-10)13(17)16-12-6-1-2-7-15-12/h1-8H,(H,15,16,17) |
InChI 键 |
LXCFPZPEMIFCCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


